

Comparative Crystallographic Analysis of N2-Methyl-4-nitro-1,2-benzenediamine Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N2-Methyl-4-nitro-1,2-benzenediamine**

Cat. No.: **B127362**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for analogs of **N2-Methyl-4-nitro-1,2-benzenediamine**. Due to the limited availability of public crystallographic data for **N2-Methyl-4-nitro-1,2-benzenediamine**, this guide focuses on a selection of its close structural analogs. The presented data, sourced from published crystallographic studies, offers insights into the solid-state structures and packing arrangements of these compounds, which are valuable for understanding their physicochemical properties and potential applications in materials science and drug design.

Structural Comparison of 4-Nitro-1,2-benzenediamine Analogs

The following table summarizes the key crystallographic parameters for 4-Nitro-1,2-phenylenediamine and two of its N-substituted derivatives. These compounds share the same core structure but differ in the substitution at one of the amino groups, providing a basis for understanding how molecular modifications influence crystal packing.

Compound Name	4-Nitro-1,2-phenylenediamine	4-Nitro-N2-(pyridin-4-ylmethylidene)benzene-1,2-diamine	N-(4-Nitrobenzyl)benzen-1,2-diamine
Molecular Formula	C6H7N3O2	C12H10N4O2	C13H13N3O2
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	P 21 21 21[1]	P21/c	P21/c[2]
a (Å)	3.7590[1]	21.324[3]	10.503[2]
b (Å)	10.307[1]	9.1480[3]	6.7427[2]
c (Å)	17.290[1]	12.950[3]	16.452[2]
α (°) **	90.00[1]	90	90
β (°)	90.00[1]	116.36[3]	94.032[2]
γ (°)	90.00[1]	90	90
Volume (Å³) **	Not specified	2263.5[3]	1162.2[2]
Z	Not specified	8[3]	4[2]
Radiation	Not specified	Mo Kα[3]	Mo Kα[2]
Temperature (K)	Not specified	293[3]	150[2]
R-factor	0.0471[1]	0.058[3]	0.059[2]

Experimental Protocols

The following is a generalized experimental protocol for single-crystal X-ray diffraction based on the methodologies reported for the analyzed analogs.

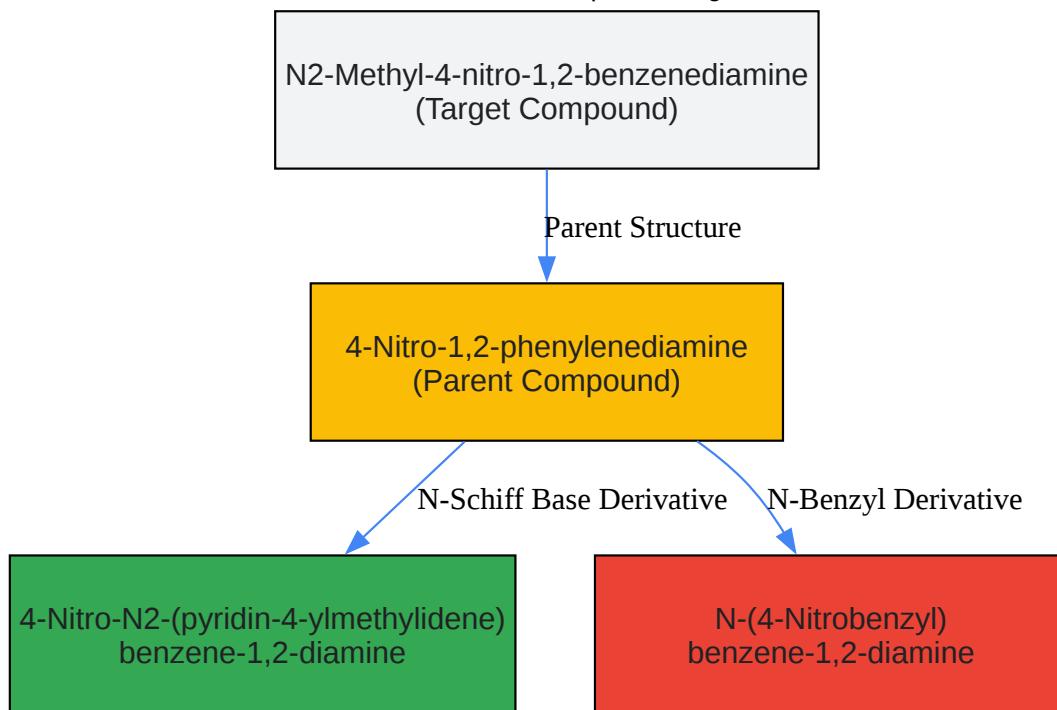
1. Crystal Growth:

- Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent or by solvent diffusion

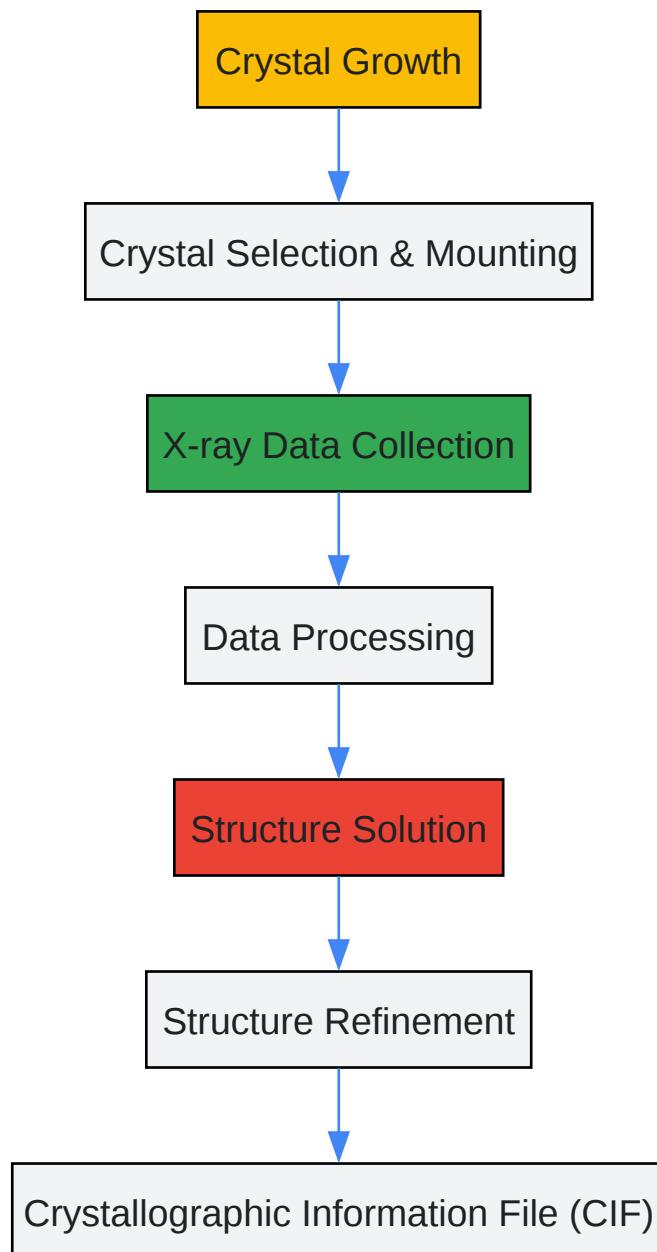
techniques. For instance, N-(4-Nitrobenzyl)benzene-1,2-diamine crystals were obtained from a dichloromethane/diethyl ether mixture[2].

2. Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- X-ray diffraction data is collected using a diffractometer equipped with a monochromatic radiation source, commonly Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α radiation.[2][3]
- The data is collected at a specific temperature, often at room temperature (e.g., 293 K) or low temperature (e.g., 150 K) to minimize thermal vibrations.[2][3]
- A series of diffraction images are recorded as the crystal is rotated.


3. Structure Solution and Refinement:

- The collected diffraction data is processed to yield a set of structure factors.
- The crystal structure is solved using direct methods or Patterson methods.
- The structural model is then refined by full-matrix least-squares on F2.
- All non-hydrogen atoms are typically refined anisotropically.
- Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.


Visualizations

The following diagrams illustrate the structural relationships between the target compound and its analyzed analogs, as well as a typical workflow for X-ray crystallography.

Structural Relationship of Analogs

X-ray Crystallography Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Nitro-N²-(pyridin-4-ylmethylidene)benzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Crystallographic Analysis of N2-Methyl-4-nitro-1,2-benzenediamine Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127362#x-ray-crystallography-of-n2-methyl-4-nitro-1-2-benzenediamine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com